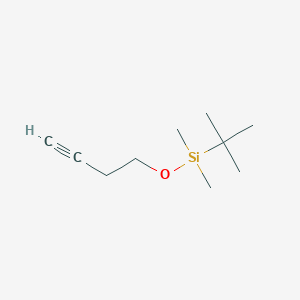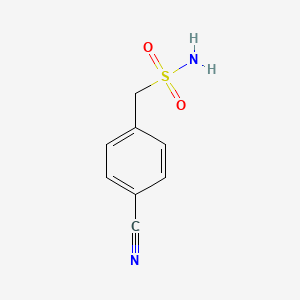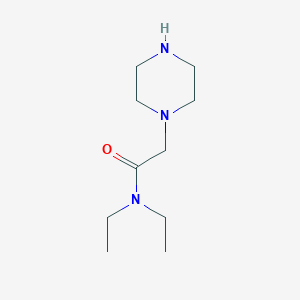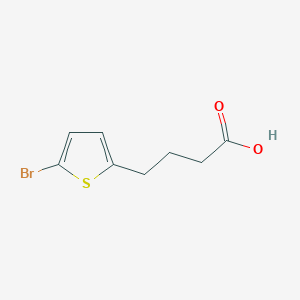
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12BrNO2 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid and similar compounds can be synthesized through novel procedures. A study by Raveglia et al. (1997) describes a method involving the synthesis of 3-amino intermediates, subsequently replaced with chlorine or bromine following the Sandmeyer reaction, yielding good yields of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids (Raveglia et al., 1997).
Synthesis of Key Intermediates
The compound is a critical intermediate in the synthesis of other chemicals. For instance, Li et al. (2013) demonstrated the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Supramolecular Architectures
Gao et al. (2014) explored noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acids, leading to a better understanding of their binding and resulting in various 1D–3D supramolecular architectures (Gao et al., 2014).
Synthetic Applications in Radical Cyclisation
Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar to this compound, in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, expanding the scope of heterocyclic chemistry (Allin et al., 2005).
Photolabile Protecting Group
Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, showing potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) discussed the synthesis of 2-aryl-6-bromoquinolines, a category to which this compound belongs, and their potential use as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSINEIFLWDUHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215760 |
Source


|
| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725687-88-7 |
Source


|
| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














